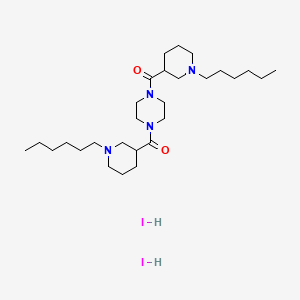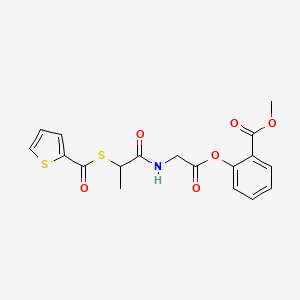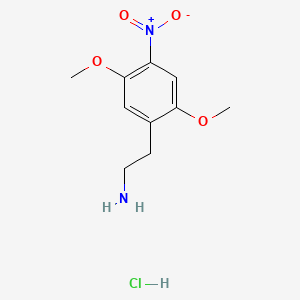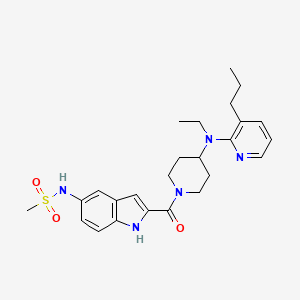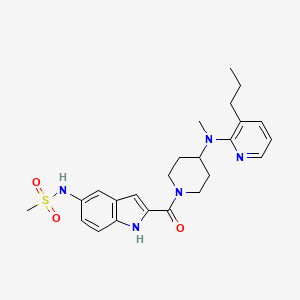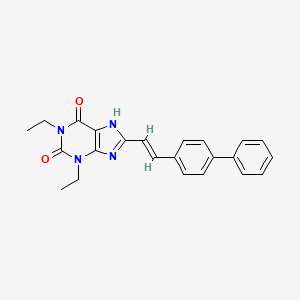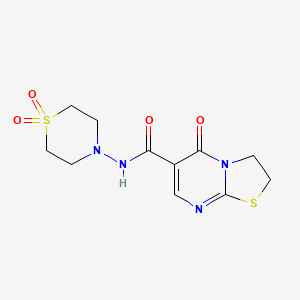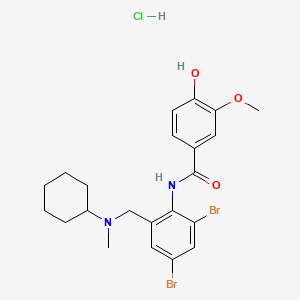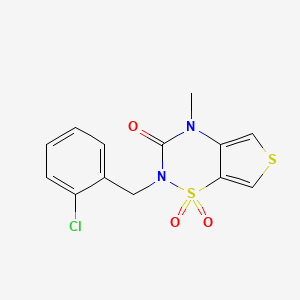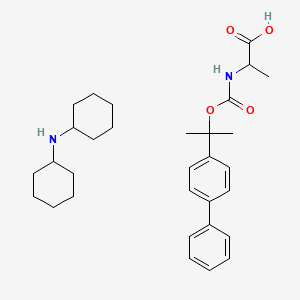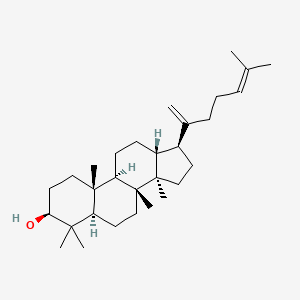
Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide is a complex organic compound belonging to the piperidinium class Piperidinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide typically involves the reaction of a secondary amine with an α,ω-dibromoalkane in the presence of a base such as potassium carbonate. The reaction is often carried out under microwave irradiation to achieve high yields and purity . The general reaction scheme can be represented as follows:
Reaction of secondary amine with α,ω-dibromoalkane: This step involves the nucleophilic substitution of the bromine atoms by the amine group, forming the piperidinium ring.
Anion exchange: The resulting piperidinium compound undergoes anion exchange with a suitable bromide source to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of azides, nitriles, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anticholinergic agent and in drug delivery systems.
Wirkmechanismus
The mechanism of action of Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and ion transport. Additionally, it may inhibit certain enzymes or receptors, resulting in its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidinium compounds: Similar in structure but with a five-membered ring instead of a six-membered piperidinium ring.
Morpholinium compounds: Contain an oxygen atom in the ring, leading to different chemical properties and applications.
2,3-Dihydro-1H-isoindolinium compounds: Feature a fused ring system, offering unique structural and functional characteristics.
Uniqueness
Piperidinium, 1-(2-((((2-(heptyloxy)phenyl)amino)carbonyl)oxy)ethyl)-1-octyl-, bromide stands out due to its specific functional groups and the presence of a long alkyl chain, which can influence its solubility, reactivity, and bioactivity. These unique features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
69336-59-0 |
|---|---|
Molekularformel |
C29H51BrN2O3 |
Molekulargewicht |
555.6 g/mol |
IUPAC-Name |
2-(1-octylpiperidin-1-ium-1-yl)ethyl N-(2-heptoxyphenyl)carbamate;bromide |
InChI |
InChI=1S/C29H50N2O3.BrH/c1-3-5-7-9-10-15-21-31(22-16-12-17-23-31)24-26-34-29(32)30-27-19-13-14-20-28(27)33-25-18-11-8-6-4-2;/h13-14,19-20H,3-12,15-18,21-26H2,1-2H3;1H |
InChI-Schlüssel |
GNSQJPPYNSJXHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[N+]1(CCCCC1)CCOC(=O)NC2=CC=CC=C2OCCCCCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


